2,6-Dichloro-N-(1-(3,4-dimethylphenyl)-3-(4-(trifluoromethoxy)phenyl)-1H-pyrazol-5-yl)isonicotinamide

Description

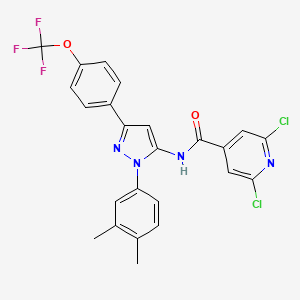

This compound is a pyrazole-containing isonicotinamide derivative featuring a 3,4-dimethylphenyl group at the pyrazole N1 position and a 4-(trifluoromethoxy)phenyl group at the C3 position.

Properties

IUPAC Name |

2,6-dichloro-N-[2-(3,4-dimethylphenyl)-5-[4-(trifluoromethoxy)phenyl]pyrazol-3-yl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17Cl2F3N4O2/c1-13-3-6-17(9-14(13)2)33-22(31-23(34)16-10-20(25)30-21(26)11-16)12-19(32-33)15-4-7-18(8-5-15)35-24(27,28)29/h3-12H,1-2H3,(H,31,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOGKNUPSRVQKAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)OC(F)(F)F)NC(=O)C4=CC(=NC(=C4)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17Cl2F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,6-Dichloro-N-(1-(3,4-dimethylphenyl)-3-(4-(trifluoromethoxy)phenyl)-1H-pyrazol-5-yl)isonicotinamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a pyrazole moiety linked to an isonicotinamide structure, which is significant for its biological activity. The presence of chlorine and trifluoromethoxy groups enhances its pharmacological properties.

Research indicates that compounds similar to this compound may exhibit their effects through multiple pathways:

- Antimicrobial Activity : Some derivatives have shown potent antibacterial effects against Gram-positive bacteria, with low minimum inhibitory concentrations (MICs) reported in various studies .

- Antineoplastic Properties : The compound's structural similarity to known anticancer agents suggests potential activity against various cancer cell lines. For instance, related pyrazole derivatives have demonstrated cytotoxic effects on cancer cells through mechanisms involving apoptosis and cell cycle arrest .

- Anti-inflammatory Effects : Compounds in this class have been studied for their ability to inhibit inflammatory pathways, potentially making them candidates for treating inflammatory diseases .

Case Studies and Research Findings

A variety of studies have explored the biological activities of pyrazole derivatives:

- Antibacterial Studies : In one study, a series of trifluoromethyl phenyl derivatives exhibited significant antibacterial activity against Staphylococcus aureus, highlighting their potential as antimicrobial agents .

- Anticancer Activity : Another study reported that certain pyrazole derivatives showed remarkable activity against HT-29 and TK-10 cancer cell lines, indicating their potential as anticancer agents . The mechanism involved inducing mitochondrial dysfunction and apoptosis in cancer cells.

Data Table of Biological Activities

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

A. Pyrazole Core Modifications

- Target Compound : Contains a pyrazole ring with 3,4-dimethylphenyl and 4-(trifluoromethoxy)phenyl substituents.

- Compound 26 () : Features a pyrazole with 3,4,5-trimethyl groups and a sulfonamide-linked 3,4-dichlorophenyl group. The sulfonamide (SO2NH) in Compound 26 contrasts with the isonicotinamide (CONH) in the target, which may alter hydrogen-bonding capacity and solubility .

B. Aromatic Substituent Effects

- Trifluoromethoxy (CF3O) vs. Chloro (Cl): The target’s 4-(trifluoromethoxy)phenyl group enhances lipophilicity and metabolic stability compared to the dichlorophenyl group in Compound 24. Trifluoromethoxy groups are known to resist oxidative degradation in pesticides, a trait leveraged in agrochemical design .

- 3,4-Dimethylphenyl vs.

Physicochemical and Spectroscopic Properties

Compound 26’s IR spectrum confirms the presence of C=O (1727 cm⁻¹) and SO2 (1169 cm⁻¹), while the target’s isonicotinamide would show similar carbonyl signals. The CF3O group in the target likely induces distinct ¹H-NMR deshielding in aromatic protons compared to Compound 26’s dichlorophenyl .

Comparison with Agrochemical Derivatives ()

The trifluoromethoxy and dichloro substituents in the target align with structural motifs in pesticides:

- Flumetsulam : A triazolopyrimidine sulfonamide with herbicidal activity. Unlike the target’s pyrazole core, flumetsulam’s triazolopyrimidine ring enables different binding modes to acetolactate synthase (ALS) enzymes .

- Oxadixyl : Features a dimethylphenyl group and methoxyacetamide moiety. The target’s isonicotinamide may offer broader bioactivity due to its conjugated pyridine ring, which enhances π-stacking interactions in enzyme pockets.

Research Implications and Limitations

- Structural Insights : The target’s hybrid pyrazole-isonicotinamide scaffold is understudied, but its halogenation pattern suggests utility in herbicide or fungicide development.

- Synthesis Challenges : Introducing the trifluoromethoxy group requires specialized reagents (e.g., CF3O-phenyl boronic acids), complicating scalability compared to simpler chloro derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.